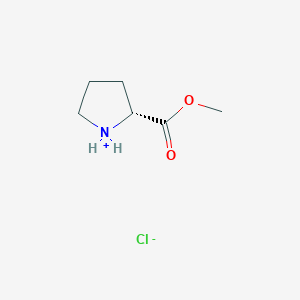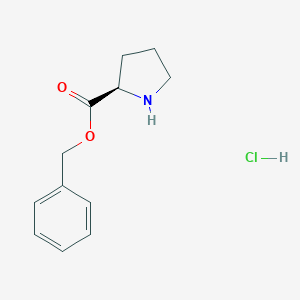
H-D-His(1-Me)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Histidine(1-Methyl)-OH is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a methyl group attached to the nitrogen atom in the imidazole ring of histidine. It is commonly used in peptide synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Histidine(1-Methyl)-OH typically involves the methylation of histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired position.
Industrial Production Methods
In an industrial setting, the production of H-D-Histidine(1-Methyl)-OH may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Histidine(1-Methyl)-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Various alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methyl group.
Applications De Recherche Scientifique
H-D-Histidine(1-Methyl)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized peptides and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of H-D-Histidine(1-Methyl)-OH involves its interaction with enzymes and proteins. The methyl group in the imidazole ring can influence the binding affinity and activity of enzymes. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Histidine-OH: The non-methylated form of histidine.
H-Histidine(1-Methyl)-OMe: A methyl ester derivative of histidine.
H-Histidine(1-Methyl)-NH2: An amide derivative of histidine.
Uniqueness
H-D-Histidine(1-Methyl)-OH is unique due to the presence of the methyl group, which can significantly alter its chemical properties and biological activity compared to its non-methylated counterparts. This modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWTNUJHUMWMS-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426350 |
Source


|
| Record name | 1-Methyl-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163750-77-4 |
Source


|
| Record name | 1-Methyl-D-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














